Phenylalanine amide

概要

説明

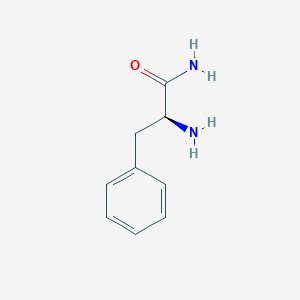

Phenylalanylamide, also known as (S)-2-amino-3-phenylpropanamide, is an organic compound belonging to the class of amino acids and derivatives. It is a derivative of phenylalanine, an essential amino acid. Phenylalanylamide is characterized by its chemical formula C9H12N2O and a molecular weight of 164.2044 g/mol .

準備方法

合成経路と反応条件: フェニルアラニルアミドは、さまざまな方法で合成できます。一般的なアプローチの 1 つは、フェニルアラニンとアンモニアまたはアミンを特定の条件下で反応させることです。 この反応には、通常、アミド結合の形成を確実にするために触媒と制御された温度が必要です .

工業生産方法: 工業環境では、フェニルアラニルアミドは、大規模な化学反応器を使用して生産されます。このプロセスには、反応物の連続供給と、収率を最適化するための高圧および高温条件の使用が含まれます。 製品は、その後、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: フェニルアラニルアミドは、次のものを含むさまざまな化学反応を受けます。

酸化: 対応する酸化物に変換されます。

還元: アミンに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応によって形成される主な生成物には、置換アミドやアミンなど、フェニルアラニルアミドのさまざまな誘導体があります .

4. 科学研究アプリケーション

フェニルアラニルアミドは、科学研究において幅広い用途があります。

化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: これは、酵素と基質の相互作用を研究するためのモデル化合物として機能します。

医学: これは、創薬における役割など、潜在的な治療特性について調査されています。

科学的研究の応用

Antimycobacterial Activity

Recent studies have highlighted the efficacy of phenylalanine amides as antimycobacterial agents. A notable compound, Nα-aroyl-N-aryl-phenylalanine amide (AAP), has shown promising activity against Mycobacterium abscessus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were determined to be between 6.25 μM and 12.5 μM, demonstrating a significant reduction in viable bacteria with minimal cytotoxicity to mammalian cell lines .

Case Study: MMV688845

- Compound : MMV688845

- Target Pathogen : Mycobacterium abscessus

- MIC : 6.25 - 12.5 μM

- Efficacy : 2-log reduction at 2X MIC

- Cytotoxicity : None observed in mammalian cells

This compound was developed through a series of synthetic modifications aimed at enhancing its solubility and activity against non-tuberculous mycobacteria (NTM) while maintaining stereochemical integrity .

Neuropharmacological Effects

Phenylalanine amide derivatives have also been investigated for their neuropharmacological properties. They act as inhibitors at the substance P receptor, which is implicated in pain signaling pathways. This suggests potential applications in pain management therapies .

Supramolecular Gels

Phenylalanine amides have been utilized to create low-molecular-weight gelators (LMWGs). A study demonstrated that bis-amides derived from phenylalanine could gel various solvents, showcasing their utility in formulating hydrogels and organogels for medical applications.

Key Findings:

- Gelling Agents : 4-methylphenyl substituted bis-amide showed gelling ability in both aqueous and organic solvents.

- Properties : The gels exhibited shape-sustaining and self-healing characteristics.

- Applications : Potential use in drug delivery systems due to their antibacterial properties when loaded with iodine .

Biopolymer Synthesis

This compound plays a critical role in synthesizing biopolymers with tunable properties suitable for drug delivery and regenerative medicine. The integration of computational modeling with experimental approaches has enhanced the design of these materials, allowing for better predictability of their functional properties .

Summary of Applications

作用機序

フェニルアラニルアミドは、特定の分子標的との相互作用を通じてその効果を発揮します。これは、アミド結合の加水分解を触媒する D-アミノ酸アミダーゼなどの酵素と相互作用することが知られています。 この相互作用は、その生物活性と潜在的な治療用途にとって重要です .

類似の化合物:

フェニルアラニン: 構造が類似していますが、機能特性が異なる必須アミノ酸です。

アセチルフェニルアラニン: さまざまな生化学研究に使用されている、アセチル基を持つ誘導体です。

メチオニン誘導体: 反応性が似ていますが、側鎖が異なる化合物.

独自性: フェニルアラニルアミドは、その特異的なアミド結合によってユニークであり、これは独特の化学的および生物学的特性を与えます。 さまざまな化学反応を受ける能力と、酵素相互作用における役割は、研究と産業において貴重な化合物にしています .

類似化合物との比較

Phenylalanine: An essential amino acid with a similar structure but different functional properties.

Acetylphenylalanine: A derivative with an acetyl group, used in various biochemical studies.

Methionine Derivatives: Compounds with similar reactivity but different side chains.

Uniqueness: Phenylalanylamide is unique due to its specific amide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in enzyme interactions make it a valuable compound in research and industry .

生物活性

Phenylalanine amide (Phe-NH2) is a derivative of the amino acid phenylalanine, characterized by the presence of an amide group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article reviews the synthesis, characterization, and biological activity of this compound and its derivatives, supported by case studies and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the coupling of phenylalanine with appropriate amines under specific conditions. One notable study synthesized a series of this compound derivatives using propylphosphonic anhydride as a coupling reagent. The resultant compounds were characterized using techniques such as IR spectroscopy, LC-MS, and NMR spectroscopy, confirming their structural integrity and purity .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties against various pathogens. In a study involving 4-nitro-L-phenylalanine derivatives, certain compounds exhibited significant activity against Candida albicans and Microsporum gypseum. The antimicrobial efficacy was assessed using standard methods, revealing that some derivatives showed promising antibacterial activities .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 4-Nitro-L-phenylalanine amide | Candida albicans | Moderate |

| 4-Nitro-L-phenylalanine amide | Microsporum gypseum | Significant |

| Other derivatives | Various bacteria | Varies |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds derived from this compound demonstrated effective radical scavenging activity in assays such as DPPH and ABTS. These assays measure the ability to neutralize free radicals, indicating the potential of these compounds in preventing oxidative stress .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 4-Nitro-L-phenylalanine amide | 65 | 70 |

| Other derivatives | Varies | Varies |

Enzymatic Interactions

Research has indicated that this compound interacts with specific enzymes, such as D-amino-acid amidase (DAA). Structural studies have shown that the binding of L-phenylalanine amide to DAA is influenced by the spatial arrangement of amino acids within the enzyme's active site. This interaction is crucial for understanding the stereospecificity of DAA and its potential applications in biocatalysis .

Case Studies

- Antimycobacterial Activity : A recent study highlighted the effectiveness of phenylalanine amides against Mycobacterium abscessus, a pathogen responsible for severe infections. The lead compound demonstrated a significant reduction in minimum inhibitory concentration (MIC), showcasing its potential as an anti-mycobacterial agent .

- Peptide Derivatives : Another investigation focused on peptide derivatives containing phenylalanine amides, which were tested for their anthelmintic properties against various parasitic worms. Some derivatives exhibited moderate to good activity, suggesting that modifications to the phenylalanine structure can enhance biological effects .

特性

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316232 | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-58-7 | |

| Record name | Phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The specific interactions and downstream effects of phenylalanine amide are highly dependent on the context of the molecule it is a part of. For example:

- In the C-terminal tetrapeptide amide sequence of gastrin: this compound is essential for binding to gastrin receptors and stimulating gastric acid secretion. Replacing the amide with other groups significantly reduces or abolishes its activity [ [], [], [] ].

- In cholecystokinin (CCK) analogues: The this compound at position 33 is crucial for binding to CCK receptors and stimulating pancreatic enzyme secretion. Modifications to this residue can drastically alter the peptide's potency and efficacy [ [], [] ].

- As a substrate for enzymes like chymotrypsin: this compound acts as a relatively poor substrate compared to other amino acid derivatives, but it can initiate polymerization reactions [ [] ].

A:

- Papain-catalyzed peptide synthesis: this compound has been successfully used as a substrate for peptide synthesis in organic solvents, suggesting compatibility with certain organic media [ [] ].

- Cyclodextrin complexes: Studies on cyclodextrin complexes with this compound derivatives highlight its ability to engage in non-covalent interactions, influencing its stability and conformation in solution [ [], [] ].

- Peptide synthesis: Enzymes like alcalase can catalyze the coupling of this compound with other amino acid derivatives to synthesize dipeptides [ [] ].

- Dynamic kinetic resolution: this compound can be used in chemoenzymatic dynamic kinetic resolution, where its racemization is coupled with enzymatic N-acylation to produce enantiomerically pure N-acetyl-phenylalanine amide [ [] ].

ANone: Computational techniques provide valuable insights into the conformational preferences and interactions of this compound:

- Conformational energy calculations: Empirical energy calculations have been used to determine the low-energy conformations of this compound, providing information relevant to its binding to enzymes like chymotrypsin [ [] ].

ANone: The SAR of this compound is best understood in the context of the peptides it constitutes.

- Gastrin and CCK analogues: Modifications to the this compound moiety, such as replacing the amide with an ester or altering the aromatic ring, dramatically affect the peptides' binding affinity, potency, and agonist/antagonist properties [ [], [], [], [] ].

- Chymotrypsin substrates: While this compound is a poor substrate for chymotrypsin, modifications to the N-acyl group and the presence of other amino acid residues significantly influence the enzyme's kinetic parameters [ [] ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。